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Fevipiprant, an investigational oral antagonist of the prostaglandin D2 receptor 2 (DP2), has

been evaluated for the treatment of asthma. However, extensive Phase III clinical trials

ultimately led to the discontinuation of its development for this indication due to a lack of

significant clinical efficacy. This guide provides a comprehensive comparison of Fevipiprant
with other established oral asthma medications, including leukotriene receptor antagonists, oral

corticosteroids, and theophylline, supported by available experimental data.

Executive Summary
Fevipiprant operates by blocking the DP2 receptor, aiming to reduce eosinophilic airway

inflammation, a key driver in some types of asthma.[1] Despite a promising mechanism of

action, large-scale clinical trials (LUSTER-1, LUSTER-2, ZEAL-1, and ZEAL-2) did not

demonstrate a clinically significant reduction in asthma exacerbations or improvement in lung

function compared to placebo in a broad population of patients with uncontrolled asthma.[2][3]

[4] In contrast, other oral asthma medications, such as leukotriene receptor antagonists and

oral corticosteroids, have well-established efficacy in specific patient populations. Theophylline,

an older oral bronchodilator, is now typically used as an add-on therapy due to its narrow

therapeutic index and potential side effects.[5]

Comparative Efficacy of Oral Asthma Medications
The following tables summarize the quantitative data from clinical trials for Fevipiprant and

other oral asthma medications. It is important to note that the data are from separate trials and

do not represent head-to-head comparisons unless specified.
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Fevipiprant Clinical Trial Data
Trial Name

Patient
Population

Treatment
Arms

Primary
Endpoint

Outcome

LUSTER-1 & 2

Severe asthma

(GINA Steps 4 &

5)

Fevipiprant

150mg daily,

Fevipiprant

450mg daily,

Placebo

Annualized rate

of moderate-to-

severe

exacerbations

No statistically

significant

reduction in

exacerbation

rates for either

dose compared

to placebo in the

overall

population.

ZEAL-1 & 2
Uncontrolled

asthma

Fevipiprant

150mg daily,

Placebo

Change from

baseline in pre-

dose FEV1 at 12

weeks

Did not

demonstrate

significant

improvement in

lung function. In

ZEAL-1, the

difference in

FEV1 change

was 41 mL

(p=0.088), and in

ZEAL-2, it was

-31 mL (p=0.214)

compared to

placebo.
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Drug Name Patient Population Primary Endpoint Outcome

Montelukast
Chronic persistent

asthma

Improvement in FEV1

and asthma

symptoms

Statistically significant

improvements in

FEV1 and daytime

asthma symptoms.

Zafirlukast
Mild-to-moderate

asthma
Improvement in FEV1

A 20mg twice-daily

dose resulted in an

11% improvement in

FEV1 over placebo.

Zileuton

Mild-to-moderate

chronic persistent

asthma

Improvement in Peak

Expiratory Flow Rate

(PEFR) and asthma

symptoms

Zileuton ER showed a

significantly greater

improvement in PEFR

(64.8 L/min)

compared to

montelukast (40.6

L/min).

Oral Corticosteroids and Theophylline Efficacy Data
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Drug Class/Name Patient Population Primary Endpoint Outcome

Oral Corticosteroids

(OCS)

Acute asthma

exacerbations

Reduction of relapse

and need for

additional care

Highly effective in

reducing relapse and

the need for additional

medical care. A short

course (5-10 days) is

standard for managing

exacerbations.

Theophylline
Poorly controlled

asthma

Rate of episodes of

poor asthma control

(EPACs)

Did not significantly

reduce EPAC rates

compared to placebo

in patients already on

inhaled

corticosteroids.

Showed some benefit

in patients not using

inhaled

corticosteroids.

Experimental Protocols
Fevipiprant (LUSTER-1 and LUSTER-2 Trials)

Study Design: Two replicate, 52-week, randomized, double-blind, placebo-controlled,

parallel-group, phase 3 studies.

Participants: Patients aged 12 years or older with uncontrolled severe asthma (GINA Steps 4

or 5) on dual or triple asthma therapy.

Intervention: Patients were randomly assigned (1:1:1) to receive once-daily fevipiprant 150

mg, fevipiprant 450 mg, or placebo, in addition to their standard of care.

Primary Endpoint: The annualized rate of moderate to severe asthma exacerbations over 52

weeks in patients with high blood eosinophil counts (≥250 cells per μL) and in the overall

study population.
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Key Secondary Endpoints: Change in Asthma Quality of Life Questionnaire (AQLQ) score,

Asthma Control Questionnaire (ACQ) score, and lung function (FEV1).

Randomization Strata: Peripheral blood eosinophil counts (<250 cells per μL or ≥250 cells

per μL), age (<18 years or ≥18 years), and use of oral corticosteroids.

Zileuton vs. Montelukast Comparative Trial
Study Design: A randomized, comparative, multicentric clinical trial.

Participants: Patients aged 18-65 years with mild to moderate chronic stable asthma.

Intervention: Patients were randomized to receive either Zileuton extended-release (ER)

2400 mg/day or Montelukast 10 mg/day for 12 weeks.

Primary Efficacy Endpoint: Change in Peak Expiratory Flow Rate (PEFR).

Secondary Efficacy Endpoints: Assessment of asthma symptoms (cough, wheeze, chest

tightness, and shortness of breath) on a 4-point scale.

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by Fevipiprant and other oral

asthma medications.
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Caption: Fevipiprant's mechanism of action.
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Caption: Leukotriene modifiers' mechanism of action.
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Oral Corticosteroids Theophylline
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Caption: Oral corticosteroids and theophylline mechanisms.

Conclusion
Based on the available evidence from Phase III clinical trials, Fevipiprant did not demonstrate

sufficient efficacy to be considered a viable treatment for a broad population of patients with

uncontrolled asthma, leading to the discontinuation of its development for this indication. While

it showed a favorable safety profile, the lack of significant clinical benefit in reducing

exacerbations or improving lung function stands in contrast to established oral asthma

medications.
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Leukotriene modifiers like montelukast and zileuton remain effective options for certain asthma

phenotypes, particularly in patients with allergic or exercise-induced asthma. Oral

corticosteroids are highly effective for managing acute asthma exacerbations but are

associated with significant long-term side effects, limiting their chronic use. Theophylline's role

is now generally limited to an add-on therapy in severe asthma due to its narrow therapeutic

window and potential for adverse effects.

For researchers and drug development professionals, the story of Fevipiprant underscores the

complexity of asthma pathophysiology and the challenges in developing targeted therapies.

While the DP2 receptor remains a target of interest, future research may need to focus on

better identifying patient subpopulations who might benefit from this mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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